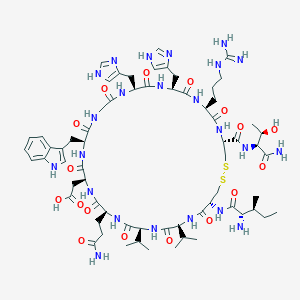

Compstatin

Descripción

Propiedades

IUPAC Name |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTRHBCZFDCUPW-KWICJJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N23O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Compstatin mechanism of action on C3

An In-depth Technical Guide to the Mechanism of Action of Compstatin on Complement Component C3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The complement system is a critical component of innate immunity, but its dysregulation contributes to a wide range of inflammatory and autoimmune diseases. Complement component C3 holds a central position in the cascade, as it is the point of convergence for the classical, lectin, and alternative activation pathways. This makes C3 an attractive target for therapeutic intervention. This compound, a cyclic 13-residue peptide, has emerged as a highly potent and specific inhibitor of C3. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its interaction with C3 and the complement cascade.

The Core Mechanism: Steric Hindrance and Allosteric Effects

This compound inhibits complement activation by directly binding to native C3 and its activation fragment, C3b.[1][2][3] The primary mechanism of action is the steric hindrance of C3's interaction with C3 convertases (C3bBb and C4b2b).[2] By binding to a specific site on the C3c region of the C3 β-chain, this compound physically blocks the access of the convertase enzyme to its substrate, preventing the proteolytic cleavage of C3 into C3a and C3b.[2][4][5] This action effectively halts the amplification loop of the alternative pathway and the generation of downstream effector molecules, including the anaphylatoxin C5a and the Membrane Attack Complex (MAC).[2][6]

The binding site for this compound is located in a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 of the C3c fragment.[2] While initial hypotheses suggested a simple steric blockade, biophysical data indicates a more complex interaction. Surface Plasmon Resonance (SPR) studies show a deviation from a simple 1:1 kinetic model, suggesting that a conformational change occurs in either this compound or C3 upon binding.[1][7] This induced fit may further contribute to the inhibitory activity by allosterically rendering C3 a poor substrate for the convertase.

Quantitative Analysis of this compound-C3 Interaction

The development of this compound has involved extensive structure-activity relationship (SAR) studies, leading to analogs with significantly improved affinity and potency. The binding kinetics and inhibitory activity have been quantified using various biophysical and immunological assays.

Table 1: Binding Affinity and Kinetics of this compound Analogs to C3/C3b

This table summarizes the dissociation constants (KD), association rates (kon), and dissociation rates (koff) for selected this compound analogs, primarily determined by Surface Plasmon Resonance (SPR). Lower KD values indicate higher binding affinity.

| Analog | Target | KD | kon (M-1s-1) | koff (s-1) | Reference |

| Original this compound | C3 | 60-130 nM | - | - | [1] |

| Original this compound | C3b | 1.6 µM | 2-10 x 105 | 1-37 x 10-2 | [8] |

| 4W9A (Cp01) | C3b | 61 nM | - | - | [4] |

| 4(1MeW)7W | C3 | 15 nM | - | - | [1] |

| Cp20 | C3b | 4.1 nM | - | - | [4] |

| Cp40 (AMY-101) | C3b | <1 nM | - | - | [4] |

Note: Kinetic rates can vary based on experimental conditions. The ranges provided reflect this variability.

Table 2: Inhibitory Concentration (IC50) of this compound Analogs

The IC50 value represents the concentration of an inhibitor required to block 50% of a biological process. For this compound, this is typically measured by its ability to inhibit the classical pathway (CP) or alternative pathway (AP) of complement activation.

| Analog | Pathway | IC50 | Reference |

| Original this compound | CP | 63-65 µM | [1] |

| Original this compound | AP | 12-19 µM | [1][3] |

| 4W9A (Cp01) | CP | 0.53 µM | [4] |

| Cp40 (AMY-101) | CP | 62 nM | [9] |

Signaling Pathway Visualization

This compound acts at the central hub of the complement cascade, preventing all downstream events.

Detailed Experimental Protocols

The characterization of this compound relies on several key experimental techniques. The following are generalized protocols based on methodologies cited in the literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding interaction between this compound and C3, providing kinetic data (kon, koff) and affinity (KD).[1][10]

Methodology:

-

Immobilization: A biotinylated version of the this compound analog is immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is prepared similarly but without the peptide to subtract non-specific binding.

-

Analyte Injection: Purified human C3 or C3b protein, at various concentrations, is flowed over the sensor chip surface at a constant rate.

-

Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of C3 from the immobilized this compound is measured in real-time as a change in the refractive index at the sensor surface, recorded in Response Units (RU).

-

Regeneration: The sensor surface is washed with a regeneration buffer (e.g., low pH glycine) to remove all bound analyte, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model. While a simple 1:1 Langmuir model is used for C3b and C3c binding, the interaction with native C3 often requires a more complex two-step conformational change model for an accurate fit.[7]

ELISA for Complement Inhibition

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the inhibitory potency (IC50) of this compound analogs.[5][9]

Methodology:

-

Plate Coating: Microtiter plates are coated with an activator of the classical pathway, typically an antigen-antibody complex like IgM or aggregated IgG.

-

Incubation: Normal human serum, diluted to a concentration that provides a submaximal complement response, is pre-incubated with serial dilutions of the this compound analog.

-

Complement Activation: The serum-inhibitor mixtures are added to the coated wells and incubated at 37°C to allow complement activation and subsequent deposition of C3 fragments onto the plate surface.

-

Detection: The plates are washed to remove unbound components. A horseradish peroxidase (HRP)-conjugated polyclonal anti-human C3 antibody is added, which binds to the deposited C3b/iC3b/C3c fragments.

-

Substrate Addition: After another wash, a chromogenic HRP substrate (e.g., TMB) is added. The color development is proportional to the amount of C3 deposition.

-

Quantification: The reaction is stopped, and the absorbance is read using a spectrophotometer. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 is determined from the dose-response curve.

Hemolytic Assay for Functional Inhibition

Hemolytic assays measure the functional consequence of complement inhibition: the prevention of red blood cell (RBC) lysis.[5][11]

Methodology:

-

RBC Preparation: A standardized suspension of target erythrocytes (e.g., antibody-sensitized sheep RBCs for the classical pathway or rabbit RBCs for the alternative pathway) is prepared.

-

Incubation: Normal human serum is pre-incubated with various concentrations of the this compound analog.

-

Lysis Reaction: The prepared RBCs are added to the serum-inhibitor mixtures and incubated at 37°C. Active complement will form the MAC on the RBC surface, causing cell lysis and the release of hemoglobin.

-

Quantification: The reaction is stopped by adding a cold buffer. The tubes are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at 412-415 nm.

-

Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (RBCs in water). The IC50 is determined as the this compound concentration that inhibits 50% of the hemolysis.

Conclusion

This compound and its advanced analogs represent a well-characterized class of complement inhibitors that act at the central C3 component. The primary mechanism is steric hindrance of the C3-convertase interaction, supported by potential allosteric effects that follow a conformational change upon binding. Extensive quantitative analysis has guided the development of next-generation analogs with sub-nanomolar affinity and high potency. The robust set of experimental protocols, including SPR, ELISA, and hemolytic assays, provides a reliable framework for the continued evaluation and development of C3-targeted therapeutics. This detailed understanding of its mechanism of action solidifies this compound's position as a leading candidate for treating a variety of complement-mediated diseases.

References

- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Compstatin: A Potent C3-Targeted Complement Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complement system, a cornerstone of innate immunity, plays a critical role in host defense but can also drive pathology in a wide range of inflammatory and autoimmune diseases when dysregulated. Central to all three activation pathways (classical, lectin, and alternative) is complement component C3. Its activation is a critical amplification point in the cascade, making it a prime target for therapeutic intervention. Compstatin, a cyclic 13-residue peptide, has emerged as a highly specific and potent inhibitor of C3.[1] This guide provides a detailed technical overview of this compound's mechanism of action, the evolution of its analogs, key experimental data, and the protocols used to assess its function.

The Central Role of C3 in the Complement Cascade

The complement system converges on the cleavage of C3 into its active fragments, C3a (an anaphylatoxin) and C3b (an opsonin). C3b is essential for forming the C3 and C5 convertases, which amplify the response and lead to the formation of the terminal membrane attack complex (MAC). By targeting C3, this compound effectively blocks the cascade at its core, preventing the generation of downstream inflammatory mediators and effector functions regardless of the initial trigger.[1]

References

The Indispensable Role of the Disulfide Bridge in Compstatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin, a 13-residue cyclic peptide, has emerged as a potent inhibitor of the complement system, a critical component of innate immunity.[1] Its therapeutic potential lies in its ability to bind to and inhibit the activation of complement component C3, the central protein where all three complement pathways converge.[2][3] The inappropriate activation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases, making C3 a prime target for therapeutic intervention.[2][4] The unique cyclic structure of this compound, maintained by a disulfide bridge between Cysteine residues at positions 2 and 12, is fundamental to its function.[5] This technical guide provides an in-depth analysis of the disulfide bridge's critical role in the structure, stability, and inhibitory activity of this compound.

The Structural Keystone: How the Disulfide Bridge Shapes this compound

The defining structural feature of this compound is its cyclic nature, which is conferred by the disulfide bond linking Cys2 and Cys12.[5] This cyclization is not merely a structural constraint but a prerequisite for its biological activity. Early studies unequivocally demonstrated that the reduction and alkylation of this disulfide bond, which results in a linear peptide, leads to a complete loss of inhibitory function.[2] Similarly, replacing the cysteine residues with alanine, thereby preventing cyclization, also abrogates its activity.[3]

The rigidity imposed by the disulfide bridge is crucial for stabilizing a specific and critical secondary structure: a type I β-turn involving residues Gln5-Asp6-Trp7-Gly8.[2][6] This β-turn is essential for the peptide's conformational stability and presents the key amino acid side chains in the correct orientation for interaction with C3.[1][5] The disulfide bond also contributes to the formation of a hydrophobic cluster around the termini of the peptide, further stabilizing its active conformation.[2][6] In essence, the disulfide bridge acts as a molecular scaffold, pre-organizing the peptide into a conformation that is primed for binding to its target.

Functional Implications: C3 Binding and Complement Inhibition

This compound exerts its inhibitory effect by binding to C3 and sterically hindering its cleavage into C3a and C3b by C3 convertases.[4][7][8] This action effectively halts the amplification of the complement cascade.[4][7] The crystal structure of a this compound analog in complex with a fragment of C3 (C3c) reveals that the peptide binds to a shallow groove between the macroglobulin (MG) domains 4 and 5 of the C3 β-chain.[8]

The precise positioning of this compound's binding residues, dictated by the cyclic structure maintained by the disulfide bridge, is paramount for this interaction. The β-turn and other residues within the cyclic loop make critical contacts with C3.[9] The loss of the cyclic structure in the linear form of the peptide results in a dramatic decrease in binding affinity for C3, rendering it unable to effectively compete with C3 convertase and inhibit complement activation.[5]

Data Presentation: Quantitative Analysis of this compound and its Analogs

The following tables summarize key quantitative data, highlighting the importance of the disulfide bridge for this compound's activity.

Table 1: Inhibitory Activity of Original this compound

| Complement Pathway | IC50 (μM) |

| Classical Pathway | 63[10] |

| Alternative Pathway | 12[3][10] |

Table 2: Comparison of Cyclic vs. Linear this compound Analogs

| This compound Analog | Structure | C3 Binding (KD) | Inhibitory Activity (IC50) |

| Cyclic this compound | Disulfide bridge (Cys2-Cys12) | 60–130 nM (for C3)[2] | 12 µM (Alternative Pathway)[3][10] |

| Linear this compound | Reduced & Alkylated | No binding detected[5] | > 250 µM[5] |

Table 3: Comparison of Disulfide vs. Thioether Bridge in this compound Analogs

| Bridge Type | Analog Example | C3b Binding (KD) | Inhibitory Activity (IC50) | Stability to Reduction |

| Disulfide | Parent Peptide 1 | Maintained | Maintained | Susceptible |

| Thioether | Analog 3 | Largely Maintained | Decreased by a factor of ~2 | Resistant[3] |

Experimental Protocols

Reduction and Alkylation of this compound's Disulfide Bridge

This protocol describes the chemical modification to break the disulfide bond, resulting in a linear peptide for comparative studies.

-

Dissolution: Dissolve the cyclic this compound peptide in a buffer such as 100 mM Tris/HCl or 100 mM Ammonium Bicarbonate (AMBIC), pH 8.3, containing 6-8 M Urea to ensure denaturation.

-

Reduction: Add Dithiothreitol (DTT) from a stock solution (e.g., 0.5 M) to a final concentration of 5 mM. Incubate the mixture at 56°C for 30-45 minutes to reduce the disulfide bond.[11]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add iodoacetamide from a freshly prepared stock solution (e.g., 500 mM) to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the free sulfhydryl groups of the cysteine residues, preventing the reformation of the disulfide bond.[11]

-

Quenching: Quench any unreacted iodoacetamide by adding DTT to an additional final concentration of 5 mM and incubating for another 15 minutes at room temperature in the dark.

-

Purification: The resulting linear, alkylated peptide should be purified, for example, by reverse-phase HPLC, to remove excess reagents.

Surface Plasmon Resonance (SPR) for this compound-C3 Binding Analysis

This protocol outlines the steps to measure the binding kinetics and affinity between this compound and C3.

-

Chip Preparation: Immobilize purified human C3 onto a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 5000 resonance units (RU).[12]

-

Analyte Preparation: Prepare a series of dilutions of the this compound analog (both cyclic and linear forms) in a suitable running buffer (e.g., 10 mM PBS, pH 7.4, with 0.005% Tween-20).[12] Concentrations typically range from low nM to µM, depending on the expected affinity.

-

Binding Measurement: Inject the series of this compound concentrations over the C3-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[12] The association is typically monitored for 2 minutes, followed by a dissociation phase of several minutes.[9][12]

-

Regeneration: If necessary, regenerate the sensor surface between different analyte injections using a pulse of a mild regeneration solution (e.g., low pH glycine).

-

Data Analysis: Process the sensorgrams by subtracting the reference channel signal from the active channel signal. Analyze the resulting binding curves using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Complement Activation Inhibition ELISA

This protocol is used to quantify the inhibitory effect of this compound on the classical or alternative complement pathway.

-

Plate Coating: Coat microtiter plate wells with an activator of the desired pathway (e.g., aggregated human IgM for the classical pathway).

-

Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubation with Serum and Inhibitor: Prepare dilutions of the this compound analog (cyclic or linear) in a buffer. Add normal human serum (diluted appropriately) to the wells, followed immediately by the this compound dilutions.

-

Complement Activation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow complement activation to occur.

-

Washing: Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

-

Detection of C3b Deposition: Add a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody to the wells and incubate.

-

Substrate Addition and Measurement: After washing, add a suitable HRP substrate (e.g., TMB or ABTS) and allow color development. Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Mandatory Visualizations

Caption: this compound's mechanism of action in the complement cascade.

Caption: Experimental workflow for comparing cyclic and linear this compound.

Conclusion

The disulfide bridge between Cys2 and Cys12 of this compound is not a minor structural feature but the linchpin of its inhibitory function. It enforces a rigid, cyclic conformation that is essential for the stabilization of the C3-binding motif, particularly the type I β-turn. This pre-organized structure allows for high-affinity binding to complement component C3, leading to potent, sterically-driven inhibition of its cleavage by C3 convertases. The complete loss of activity upon linearization of the peptide underscores the indispensable nature of this disulfide bond. While the disulfide bond presents a potential liability to reducing environments, its critical role in maintaining the active conformation has driven the development of second-generation analogs, such as those with thioether bridges, which aim to enhance stability while preserving the essential cyclic structure. A thorough understanding of the structure-function relationships conferred by the disulfide bridge is fundamental for the ongoing development of this compound-based therapeutics.

References

- 1. Novel this compound Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. lambris.com [lambris.com]

- 5. lambris.com [lambris.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Complement Signaling inhibitors: R&D Systems [rndsystems.com]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. lambris.com [lambris.com]

- 13. researchgate.net [researchgate.net]

N-Acetylation of Compstatin: A Technical Guide to Enhancing Enzymatic Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compstatin, a cyclic peptide inhibitor of complement component C3, holds significant therapeutic promise for a variety of complement-mediated diseases. A critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to enzymatic degradation, leading to a short in vivo half-life. This technical guide provides an in-depth overview of N-acetylation as a key strategy to enhance the enzymatic stability of this compound. We will explore the underlying mechanism of this modification, present quantitative data on its impact on stability, and provide detailed experimental protocols for both the N-acetylation process and the subsequent stability assessment. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers in the field of drug development.

Introduction: The Role of this compound and the Challenge of Enzymatic Instability

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its inappropriate or excessive activation can lead to tissue damage and contribute to the pathophysiology of numerous inflammatory and autoimmune diseases. This compound is a 13-residue cyclic peptide that specifically binds to complement component C3, preventing its cleavage and thereby inhibiting all three pathways of complement activation (classical, lectin, and alternative).[1][2] This central role in complement inhibition makes this compound a highly attractive therapeutic candidate.

A significant hurdle in the clinical development of peptide drugs like this compound is their rapid in vivo clearance due to proteolytic degradation. The free N-terminus of a peptide is a primary site for attack by exopeptidases present in plasma and other biological fluids. To overcome this limitation, various chemical modifications have been explored, with N-terminal acetylation being a prominent and effective strategy.

N-acetylation involves the addition of an acetyl group to the N-terminal amino group of the peptide. This modification effectively "caps" the N-terminus, sterically hindering the approach of exopeptidases and thereby increasing the peptide's resistance to enzymatic degradation.[3] Early studies on this compound recognized the importance of its cyclic nature for plasma stability, and the addition of an acetyl group was found to further protect the N-terminus from proteolytic cleavage.[4]

Quantitative Impact of N-Acetylation on this compound Stability

The enhancement of enzymatic stability through N-acetylation is not merely a qualitative observation but has been quantified in in vitro studies. The primary degradation pathway for non-acetylated this compound in human blood is the removal of the N-terminal Isoleucine (Ile1).[3] N-acetylation effectively blocks this degradation route.

A key study by Sahu et al. (2000) in The Journal of Immunology provides crucial data on the stability of acetylated this compound. While a direct numerical comparison of the half-lives of acetylated versus non-acetylated this compound is not explicitly presented in a single table in the available literature, the study reports a very low inactivation rate for the acetylated form.

| This compound Analog | Modification | Inactivation Rate in Human Plasma (at 37°C) | Primary Degradation Pathway | Reference |

| This compound | None (Free N-terminus) | Not explicitly quantified, but susceptible to N-terminal degradation | Removal of N-terminal Isoleucine (Ile1) | [3] |

| Ac-Compstatin | N-terminal Acetylation | 0.03%/min | N-terminal degradation is blocked | [4][5] |

This low inactivation rate for acetylated this compound underscores the significant improvement in stability conferred by this simple modification, making it a critical step in the development of this compound-based therapeutics.

Experimental Protocols

N-Acetylation of this compound (Solid-Phase Synthesis)

This protocol describes the N-acetylation of this compound while it is still attached to the solid-phase resin after synthesis.

Materials:

-

This compound-on-resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Piperidine (for Fmoc removal if necessary)

-

Peptide synthesis vessel

-

Shaker or vortex mixer

Protocol:

-

Fmoc Deprotection (if applicable): If the N-terminal amino acid is protected with an Fmoc group, it must be removed first.

-

Wash the resin with DMF (3 x 1 min).

-

Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 20 min).

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Resin Washing: Wash the resin with DCM (3 x 1 min) to prepare for the acetylation reaction.

-

Acetylation Reaction:

-

Prepare the acetylation solution: a mixture of acetic anhydride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. A typical ratio is acetic anhydride:DIPEA:DMF of 1:1:8.

-

Add the acetylation solution to the resin in the reaction vessel, ensuring the resin is fully submerged.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Reaction: To confirm the completion of the acetylation, a small sample of the resin can be cleaved and analyzed by mass spectrometry to check for the addition of 42 Da to the peptide mass. A ninhydrin test can also be performed; a negative result (no color change) indicates the absence of free primary amines.

-

Final Washing:

-

Drain the acetylation solution.

-

Wash the resin thoroughly with DMF (3 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

Dry the resin under vacuum.

-

-

Cleavage and Purification: The acetylated peptide can now be cleaved from the resin and purified using standard procedures (e.g., treatment with a cleavage cocktail followed by reverse-phase HPLC).

Enzymatic Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of N-acetylated this compound in human plasma in vitro.

Materials:

-

N-acetylated this compound (and non-acetylated this compound as a control)

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid, or methanol)

-

Microcentrifuge

-

HPLC or LC-MS/MS system for analysis

Protocol:

-

Peptide Preparation: Prepare a stock solution of N-acetylated this compound in a suitable solvent (e.g., water or PBS) at a known concentration.

-

Incubation:

-

Pre-warm the human plasma to 37°C.

-

Spike the plasma with the this compound analog to a final concentration of, for example, 10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

-

The 0-minute time point represents the initial concentration and is processed immediately after adding the peptide to the plasma.

-

-

Enzyme Inactivation and Protein Precipitation:

-

Immediately add the collected aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold protein precipitation solution.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and to stop all enzymatic activity.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis:

-

Carefully collect the supernatant, which contains the remaining peptide.

-

Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the concentration of the intact this compound analog.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact peptide against time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model. The half-life is the time it takes for the peptide concentration to decrease by 50%.

-

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound's Mechanism of Action in the Complement Cascade

Experimental Workflow for N-Acetylation and Stability Testing

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a C3-Targeted Therapy: A Technical History of the Compstatin Family of Complement Inhibitors

For decades, the complement system, a pivotal component of innate immunity, has been a target for therapeutic intervention in a multitude of inflammatory and autoimmune diseases. At the heart of this complex cascade lies complement component C3, a protein whose central role makes it an attractive, albeit challenging, target. This technical guide delves into the history of the Compstatin family, a class of C3 inhibitors that has journeyed from a laboratory discovery to a clinically approved therapy, offering a new paradigm in the treatment of complement-mediated disorders.

The Genesis of this compound: Discovery and Mechanism of Action

The story of this compound begins in 1996 in the laboratory of Dr. John D. Lambris at the University of Pennsylvania.[1] Through phage display screening, a 13-amino acid cyclic peptide was identified for its ability to bind to complement C3 and inhibit its activation.[2] This initial peptide, known as this compound, laid the foundation for a new class of complement inhibitors.

The mechanism of action of this compound is elegantly precise. It binds to C3 and its cleavage product C3b, sterically hindering the access of C3 convertases.[3] This prevents the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b, thereby halting the amplification of the complement cascade, regardless of the initial activation pathway (classical, lectin, or alternative).[3]

Figure 1: this compound's Mechanism of Action.

The Evolution of Potency: Generations of this compound Analogs

The initial this compound peptide, while a groundbreaking discovery, had modest inhibitory activity. This prompted a multi-generational effort to enhance its potency, stability, and pharmacokinetic profile through medicinal chemistry and structure-activity relationship (SAR) studies.

First-Generation Analogs

Early modifications focused on amino acid substitutions within the cyclic core of the peptide. These efforts led to analogs with incremental improvements in activity.

Second-Generation Analogs: A Leap in Potency

A significant breakthrough came with the introduction of non-natural amino acids and backbone modifications. A key second-generation analog, Cp20, incorporated N-methylation, which resulted in a profound increase in both inhibitory potency and binding affinity for C3b.[3]

Third-Generation Analogs: Cp40 (AMY-101)

Further refinements, including modifications at the N-terminus, led to the development of Cp40 (also known as AMY-101). This analog exhibited sub-nanomolar binding affinity to C3 and a significantly improved pharmacokinetic profile in non-human primates, making it a viable clinical candidate.[4][5] AMY-101 is a 14-amino acid cyclic peptide with the sequence H-DTyr-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH₂.[6]

Fourth-Generation and Pegylated Analogs: Pegcetacoplan

To further enhance the therapeutic potential, particularly for systemic administration, strategies such as PEGylation were employed. Pegcetacoplan (marketed as Empaveli® and Aspaveli®) is a PEGylated derivative of a second-generation this compound analog. It consists of two identical pentadecapeptides covalently bound to the ends of a linear 40-kDa polyethylene glycol (PEG) molecule.[7] This modification significantly extends the plasma half-life of the drug.[8]

Figure 2: The Generational Evolution of this compound.

Quantitative Comparison of Key this compound Analogs

The iterative design and synthesis of this compound analogs have led to a remarkable increase in their biological activity. The following table summarizes the inhibitory concentration (IC50) and binding affinity (dissociation constant, KD) for key members of the this compound family.

| Analog | Key Modification(s) | IC50 (Complement Inhibition) | KD (Binding to C3/C3b) | Reference(s) |

| Original this compound | - | 12-63 µM | ~60-130 nM | [1][5] |

| Cp20 | N-methylation | 62 nM | 2.3 nM | [3][9] |

| Cp40 (AMY-101) | N-terminal modifications | - | 0.5 nM | [4][5] |

| Pegcetacoplan | PEGylation of a 2nd Gen. analog | - | - | [7] |

Note: Direct comparison of IC50 and KD values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

The development and characterization of the this compound family have relied on a suite of robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This compound analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.

General Protocol:

-

Resin Swelling: The appropriate resin (e.g., Rink amide resin for C-terminal amides) is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cyclization: For cyclic peptides like this compound, a disulfide bridge is formed between two cysteine residues. This is typically achieved by oxidation (e.g., using iodine or air oxidation) after selective deprotection of the cysteine side chains.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Complement Inhibition Assay (ELISA)

The inhibitory activity of this compound analogs is often assessed using an enzyme-linked immunosorbent assay (ELISA) that measures the deposition of C3 fragments.

Protocol Outline:

-

Coating: Microtiter plates are coated with an activator of the classical pathway, such as aggregated human IgG.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Incubation: Normal human serum, as a source of complement, is pre-incubated with various concentrations of the this compound analog or a control peptide.

-

Complement Activation: The serum-peptide mixture is added to the coated wells to allow complement activation and C3b deposition.

-

Detection: Deposited C3 fragments are detected using a horseradish peroxidase (HRP)-conjugated anti-human C3 antibody.

-

Development: A substrate for HRP is added, and the colorimetric signal is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each peptide concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

The kinetics and affinity of the interaction between this compound analogs and C3 or its fragments are determined using surface plasmon resonance (SPR).

General SPR Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and human C3 or C3b is immobilized onto the surface via amine coupling.

-

Analyte Injection: A series of concentrations of the this compound analog are injected over the sensor surface.

-

Data Collection: The binding events are monitored in real-time as a change in resonance units (RU).

-

Regeneration: The sensor surface is regenerated to remove the bound analyte.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Figure 3: A Generalized Experimental Workflow.

Clinical Translation and Future Directions

The culmination of decades of research on the this compound family is the successful clinical development and approval of pegcetacoplan for the treatment of paroxysmal nocturnal hemoglobinuria (PNH), a rare and life-threatening blood disorder.[1] Clinical trials are ongoing for other indications, including geographic atrophy, C3 glomerulopathy, and other complement-mediated diseases.[3]

The journey of the this compound family of C3 inhibitors serves as a testament to the power of rational drug design and persistent scientific inquiry. From a peptide identified through library screening to a clinically impactful therapeutic, this compound has not only provided a valuable tool for dissecting the role of C3 in health and disease but has also delivered a new therapeutic option for patients with debilitating conditions. The continued exploration of this and other C3-targeted therapies holds immense promise for the future of medicine.

References

- 1. lambris.com [lambris.com]

- 2. researchgate.net [researchgate.net]

- 3. lambris.com [lambris.com]

- 4. New analogs of the clinical complement inhibitor this compound with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Pegcetacoplan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Molecular Basis for Compstatin's Selectivity for Primate C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compstatin, a cyclic peptide inhibitor of the complement component C3, represents a promising therapeutic agent for a multitude of complement-mediated diseases. A key characteristic of this compound and its analogues is their remarkable species selectivity, exhibiting potent inhibition of primate C3 while remaining inactive against C3 from lower mammals. This high degree of specificity is pivotal for its clinical development and therapeutic safety profile. This technical guide provides a comprehensive overview of the molecular underpinnings of this selectivity, detailing the structural interactions, quantitative binding data, and the experimental methodologies used to elucidate this phenomenon.

Introduction to this compound and the Complement Cascade

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It is a complex cascade of proteolytic enzymes that, upon activation, leads to a rapid and amplified inflammatory response. The three main pathways of complement activation—classical, lectin, and alternative—all converge at the cleavage of the central component, C3, into its active fragments, C3a and C3b. This event is the lynchpin of the complement cascade, making C3 an attractive target for therapeutic intervention.

This compound is a 13-residue cyclic peptide that was discovered through phage display technology.[1] It effectively inhibits complement activation by binding to C3 and preventing its cleavage by C3 convertases.[1][2] This action blocks the downstream amplification of the complement cascade, thus mitigating its potentially damaging effects in various pathological conditions. Numerous analogues of the original this compound peptide have been developed, with some, like Cp40 and the clinically approved pegcetacoplan, demonstrating significantly enhanced binding affinity and inhibitory potency.[3][4]

The Molecular Mechanism of this compound's Action

This compound functions as a protein-protein interaction inhibitor.[2] X-ray crystallography studies have revealed that it binds to a shallow pocket on the β-chain of C3, specifically at the interface of the macroglobulin (MG) domains 4 and 5.[2][5][6] By occupying this site, this compound sterically hinders the access of the C3 convertase enzymes (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway) to their substrate, native C3.[2][7] This steric hindrance prevents the proteolytic cleavage of C3, thereby halting the progression of the complement cascade.

Figure 1: this compound's Mechanism of Action in the Complement Cascade.

The Basis of Primate Selectivity

A defining feature of this compound is its exclusive activity against primate C3.[1][2] This specificity is a direct result of the differences in the amino acid sequences of the C3 binding pocket between primates and non-primate mammals.

Key Residues in the C3 Binding Pocket

Structural studies have identified five key residues in human C3 that are critical for the interaction with this compound:

-

Glycine 345 (Gly345)

-

Histidine 392 (His392)

-

Proline 393 (Pro393)

-

Leucine 454 (Leu454)

-

Arginine 459 (Arg459)

These residues are highly conserved among humans and non-human primates.[1][2] In contrast, these positions are occupied by different amino acids in lower mammals such as mice and rats.[2] For instance, in mouse C3, the corresponding residues are different, leading to a loss of specific contacts and potential steric hindrance that prevents effective binding of this compound.[2][7][8]

Figure 2: Logical Relationship of this compound's Primate Selectivity.

Quantitative Analysis of this compound-C3 Interaction

The binding affinity and inhibitory potency of various this compound analogs have been extensively characterized using biophysical and biochemical assays. The data clearly demonstrates the high affinity for human C3 and the lack of interaction with C3 from species like mice.

| This compound Analog | Target Species | Binding Affinity (KD) | Inhibitory Potency (IC50) | Reference(s) |

| Original this compound | Human | 60 - 130 nM | 12 µM (Alternative Pathway)63 µM (Classical Pathway) | [1] |

| Cp40 (AMY-101) | Human | 0.5 nM | ~62 nM | [3][9] |

| Cp40 (AMY-101) | Mouse, Rat, etc. | No significant binding | No inhibition | [2] |

| Pegcetacoplan | Human | Binds C3 and C3b | Effective in clinical trials | [4][10][11] |

| Cp40-KK | Human | Increased affinity vs Cp40 | Retained inhibitory potency | [12][13][14] |

Table 1: Quantitative data on the interaction of selected this compound analogs with C3.

Experimental Protocols

The elucidation of this compound's selectivity has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound analogs for C3.

Methodology:

-

Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: Purified human or non-primate C3 (ligand) is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via its primary amine groups. Remaining active esters are blocked with an injection of ethanolamine-HCl.

-

Analyte Injection: A series of concentrations of the this compound analog (analyte) in running buffer (e.g., HBS-EP+) are injected over the ligand-immobilized surface at a constant flow rate.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

Regeneration: After each analyte injection, the sensor surface is regenerated using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Figure 3: General Experimental Workflow for Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Complement Inhibition

ELISA is used to quantify the inhibitory effect of this compound on complement activation.

Objective: To determine the IC50 value of this compound analogs.

Methodology:

-

Plate Coating: A 96-well microtiter plate is coated with an activator of the classical pathway (e.g., aggregated human IgG) or the alternative pathway (e.g., zymosan) and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Normal human serum (or non-primate serum) is pre-incubated with serial dilutions of the this compound analog.

-

Complement Activation: The serum-inhibitor mixtures are added to the coated wells and incubated to allow complement activation and subsequent deposition of C3b.

-

Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody is added.

-

Substrate Addition: After another wash, a chromogenic substrate (e.g., TMB) is added, and the color development is measured using a plate reader at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the this compound analog, and the IC50 value is determined by non-linear regression analysis.

X-ray Crystallography for Structural Determination

X-ray crystallography is employed to determine the three-dimensional structure of the this compound-C3 complex at atomic resolution.

Objective: To visualize the binding interface and identify the specific molecular interactions between this compound and C3.

Methodology:

-

Protein Expression and Purification: The C3c fragment of human C3 and the this compound analog are expressed and purified to high homogeneity.

-

Complex Formation: The purified C3c and this compound analog are mixed in a slight molar excess of the peptide.

-

Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the complex is built into the electron density and refined to obtain the final high-resolution structure.

Conclusion and Future Directions

The exquisite selectivity of this compound for primate C3 is a fascinating example of molecular recognition, driven by subtle yet critical differences in the amino acid composition of the C3 binding site across species. This high specificity is a significant advantage for its therapeutic use in humans, as it minimizes the potential for off-target effects and allows for a more predictable pharmacological profile. The in-depth understanding of this molecular basis, garnered through the experimental approaches detailed in this guide, continues to fuel the development of next-generation this compound analogs with even greater potency and improved pharmacokinetic properties. Future research will likely focus on leveraging this structural knowledge to design novel C3 inhibitors, potentially including small molecules, with tailored specificities and enhanced therapeutic efficacy for a wide range of complement-mediated disorders.

References

- 1. This compound: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20170173107A1 - this compound Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]

- 4. ashpublications.org [ashpublications.org]

- 5. lambris.com [lambris.com]

- 6. Structure of this compound in complex with complement component C3c reveals a new mechanism of complement inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel analogues of the therapeutic complement inhibitor this compound with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Navigating the Complement Pathway to Optimize PNH Treatment with Pegcetacoplan and Other Currently Approved Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lambris.com [lambris.com]

- 13. researchgate.net [researchgate.net]

- 14. New Analogs of the Complement C3 Inhibitor this compound with Increased Solubility and Improved Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Compstatin: In Vitro Application Notes and Protocols for Complement C3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin is a cyclic peptide that acts as a potent and specific inhibitor of the complement system, a crucial component of innate immunity.[1] Its dysregulation is implicated in a multitude of inflammatory and autoimmune diseases. This compound targets the central component of the complement cascade, C3, by binding to it and its activated fragment C3b.[2] This interaction sterically hinders the cleavage of C3 by C3 convertases, effectively blocking the amplification of the complement cascade and the generation of downstream inflammatory mediators.[1][2] This document provides detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound and its analogs.

Mechanism of Action

This compound's primary mechanism involves binding to complement component C3, preventing its cleavage into C3a and C3b.[2] This action inhibits all three pathways of complement activation: the classical, lectin, and alternative pathways. By blocking the generation of C3b, this compound prevents the formation of the C5 convertase, thereby inhibiting the production of the potent anaphylatoxin C5a and the formation of the membrane attack complex (MAC), C5b-9.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analogs from various in vitro assays.

| Compound | Assay Type | Pathway | Target | Parameter | Value | Reference |

| This compound | Hemolytic Assay | Classical | Complement System | IC50 | 63 µM | [3] |

| This compound | Hemolytic Assay | Alternative | Complement System | IC50 | 12 µM | [3][4] |

| This compound Analog | ELISA | Classical | C3b Deposition | IC50 | Varies by analog | [5] |

| This compound Analog | ELISA | Alternative | C5b-9 Deposition | IC50 | Varies by analog | [5] |

| This compound | SPR | - | C3 | KD | 60-130 nM | |

| This compound | SPR | - | C3b | KD | 2.6 µM | |

| This compound | SPR | - | C3c | KD | 9.6 µM |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.

C3b Deposition ELISA

This assay quantifies the amount of C3b deposited on a surface, which is a direct measure of C3 activation.

Materials:

-

96-well microplate

-

Zymosan A (for alternative pathway activation) or appropriate activator for classical/lectin pathway

-

Normal Human Serum (NHS) as a source of complement

-

This compound or its analogs

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody: anti-C3b antibody (e.g., goat anti-human C3)

-

Secondary antibody: HRP-conjugated anti-goat IgG

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with Zymosan A (10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Incubation: Add 50 µL of serially diluted this compound to the wells. Then, add 50 µL of diluted NHS (e.g., 1:80 in GVB++ buffer) to all wells except the blank. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody: Add 100 µL of diluted anti-C3b antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

C5b-9 (MAC) Deposition ELISA

This assay measures the formation of the terminal complement complex (C5b-9), an indicator of downstream complement activation.

Materials:

-

Same as C3b Deposition ELISA, with the following exceptions:

-

Primary antibody: anti-C5b-9 antibody (e.g., mouse anti-human C5b-9)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Protocol: The protocol is identical to the C3b Deposition ELISA, except for the primary and secondary antibodies used in steps 7 and 9.

Hemolytic Assays

Hemolytic assays measure the ability of the complement system to lyse erythrocytes, providing a functional readout of the entire cascade.

Materials:

-

Sheep red blood cells (SRBCs)

-

Anti-sheep red blood cell antibody (hemolysin)

-

Veronal buffered saline with Ca2+ and Mg2+ (GVB++)

-

Normal Human Serum (NHS)

-

This compound or its analogs

-

96-well U-bottom plate

-

Spectrophotometer

Protocol:

-

Sensitization of SRBCs: Wash SRBCs with GVB++ and incubate with an optimal concentration of hemolysin for 15 minutes at 37°C to prepare antibody-sensitized sheep erythrocytes (EA).

-

Serial Dilutions: Prepare serial dilutions of NHS in GVB++.

-

Incubation: In a 96-well plate, mix the diluted NHS, this compound at various concentrations, and sensitized SRBCs. Incubate for 30-60 minutes at 37°C.

-

Centrifugation: Centrifuge the plate to pellet intact erythrocytes.

-

Measurement: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412-415 nm.

-

Controls: Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB++).

Materials:

-

Rabbit red blood cells (RRBCs)

-

Veronal buffered saline with Mg2+ and EGTA (GVB/Mg-EGTA)

-

Normal Human Serum (NHS)

-

This compound or its analogs

-

96-well U-bottom plate

-

Spectrophotometer

Protocol:

-

Preparation of RRBCs: Wash RRBCs with GVB/Mg-EGTA.

-

Serial Dilutions: Prepare serial dilutions of NHS in GVB/Mg-EGTA.

-

Incubation: In a 96-well plate, mix the diluted NHS, this compound at various concentrations, and RRBCs. Incubate for 30-60 minutes at 37°C.

-

Centrifugation: Centrifuge the plate to pellet intact erythrocytes.

-

Measurement: Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412-415 nm.

-

Controls: Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB/Mg-EGTA).

Surface Plasmon Resonance (SPR) for C3 Binding

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to C3.[6]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Purified human C3

-

This compound or its analogs

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization: Immobilize purified human C3 onto the sensor chip surface using standard amine coupling chemistry.[6]

-

Binding Analysis: Inject a series of concentrations of this compound over the immobilized C3 surface.[6] A buffer-only injection serves as a blank.

-

Regeneration: After each this compound injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove bound analyte.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound and its analogs. These assays are essential for understanding the mechanism of action, determining potency, and guiding the development of this compound-based therapeutics for a variety of complement-mediated diseases.

References

Application Notes and Protocols for the Use of Compstatin in Hemolytic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin, a cyclic peptide, is a potent and specific inhibitor of the complement system, a crucial component of innate immunity. Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by binding to the central complement component C3 and its activated form C3b.[1][2][3][4] This binding sterically hinders the access of C3 to convertase enzymes, thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[1][4][5][6] By blocking C3 activation, this compound effectively shuts down all three complement pathways: the classical, lectin, and alternative pathways. This targeted approach makes this compound and its analogs promising therapeutic agents for a variety of complement-mediated disorders.

Hemolytic assays are fundamental in vitro tools for assessing the functional activity of the complement system and for evaluating the efficacy of complement inhibitors like this compound. These assays measure the ability of the complement system to lyse red blood cells (erythrocytes). The extent of hemolysis is inversely proportional to the inhibitory activity of the compound being tested. This document provides detailed application notes and protocols for utilizing this compound in hemolytic assays.

Mechanism of Action of this compound

The complement system converges at the activation of C3. The classical and lectin pathways generate a C3 convertase (C4b2a), while the alternative pathway forms a different C3 convertase (C3bBb). Both enzymes cleave C3, initiating the downstream effects of the complement cascade, including opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), which leads to cell lysis.

This compound's mechanism of inhibition is unique in that it does not directly act on the convertase enzymes but rather on their substrate, C3.[1] By binding to a specific site on the β-chain of C3, this compound prevents the conformational changes required for C3 to be cleaved by the convertases.[1][6] This effectively halts the amplification loop of the alternative pathway and the progression of all three activation pathways.

Quantitative Data of this compound Analogs

The inhibitory potency of this compound and its various analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in hemolytic assays. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of hemolysis. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several this compound analogs obtained from alternative pathway hemolytic assays.

| Analog | Sequence | IC50 (µM) | Reference |

| This compound | ICVVQDWGHHRCT | 12 | |

| 4(1MeW) | Ac-ICV(1MeW)QDWGAHRCT | 0.53 | [7] |

| Cp40 (AMY-101) | Ac-I[CV(1MeW)QDW-Sar-AHR]C-mI | 0.04 | [7] |

Experimental Protocols

Alternative Pathway (AP) Hemolytic Assay Using Rabbit Erythrocytes

This protocol describes a common method to assess the inhibitory activity of this compound on the alternative complement pathway. Rabbit erythrocytes are particularly sensitive to lysis by the human alternative pathway.

Materials:

-

This compound or its analogs

-

Normal Human Serum (NHS) as a source of complement (pool from at least 5 healthy donors)

-

Rabbit erythrocytes (RaRBC)

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA) (to chelate Ca2+ and prevent classical pathway activation)

-

Phosphate Buffered Saline (PBS)

-

96-well U-bottom microtiter plates

-

Spectrophotometer capable of reading absorbance at 414 nm

Procedure:

-

Preparation of Rabbit Erythrocytes:

-

Wash rabbit erythrocytes three times with cold GVB/Mg-EGTA by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the erythrocyte pellet to a final concentration of 2 x 10^8 cells/mL in GVB/Mg-EGTA.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., PBS) and create a series of dilutions to be tested.

-

Determine the appropriate dilution of NHS that results in approximately 90% hemolysis (this is the CH50 of the serum pool). This is typically determined by titrating the serum in a preliminary experiment.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of GVB/Mg-EGTA to all wells.

-

Add 25 µL of the various dilutions of this compound or control buffer to the appropriate wells.

-

Add 25 µL of the pre-determined dilution of NHS to all wells except for the 0% lysis control.

-

For the 0% lysis control (spontaneous lysis), add 25 µL of GVB/Mg-EGTA instead of NHS.

-

For the 100% lysis control, add 50 µL of distilled water to the designated wells.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 30 minutes to allow this compound to interact with C3 in the serum.

-

Add 50 µL of the prepared rabbit erythrocyte suspension to all wells.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of this compound using the following formula:

% Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100

-

Plot the percentage of hemolysis against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting and Considerations

-

High Background Hemolysis: Ensure erythrocytes are fresh and handled gently to minimize spontaneous lysis. Check the quality of the buffer.

-

Low Maximum Hemolysis: The concentration of NHS may be too low. Perform a serum titration to determine the optimal concentration.

-

Variability between Experiments: Use a pooled serum sample to minimize donor-to-donor variability. Ensure consistent incubation times and temperatures.

-

This compound Solubility: Ensure the this compound analog is fully dissolved in the buffer before use. Some analogs may require specific formulations.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in hemolytic assays. By understanding the mechanism of action and following standardized procedures, reliable and reproducible data can be generated to evaluate the therapeutic potential of this promising complement inhibitor.

References

- 1. This compound: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 4. lambris.com [lambris.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lambris.com [lambris.com]

Application of Compstatin in ELISA for Complement Activation Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune response, playing a vital role in pathogen defense and immune homeostasis. However, its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of complement-targeting therapeutics is of significant interest. Compstatin, a cyclic 13-residue peptide, is a potent inhibitor of complement activation that specifically targets the central component, C3.[1][2][3] It binds to C3 and its cleavage product C3b, thereby preventing the formation and activity of C3 convertases, which are essential for the amplification of the complement cascade.[1][4] This inhibitory action makes this compound and its analogs promising therapeutic candidates and valuable research tools for studying the role of complement in various pathologies.

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique to quantify the activation of the complement system. By measuring the deposition of complement activation products, such as C3b and the soluble terminal complement complex (sC5b-9), ELISAs provide a robust method to assess the efficacy of complement inhibitors like this compound. This application note provides detailed protocols for using this compound in ELISA to monitor complement activation and presents data on its inhibitory effects.

Mechanism of Action of this compound

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b by C3 convertases. C3b deposition on surfaces is a key event, leading to opsonization and phagocytosis, as well as the formation of the C5 convertase, which initiates the terminal pathway, culminating in the formation of the membrane attack complex (MAC), or C5b-9.

This compound exerts its inhibitory effect by binding to C3 and C3b, sterically hindering the access of C3 convertases to their substrate, C3.[4] This prevents the cleavage of C3 and subsequent downstream events, including the generation of C3b and the formation of the sC5b-9 complex.

Quantitative Data: this compound Inhibition of Complement Activation

The inhibitory potency of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in ELISA-based assays. The following table summarizes representative IC50 values for the inhibition of the classical and alternative complement pathways.

| This compound Analog | Pathway | IC50 (µM) | Reference |

| Original this compound | Classical | 63 | [1][2] |

| Alternative | 12 | [1][2] | |

| 4(1MeW)7W this compound | Classical | ~0.24 (267-fold > original) | [4] |

| Peptide I | Classical | 65 | [4] |

| Alternative | 19 | [4] |

Experimental Protocols

General Considerations

-

Sample Handling: Human serum used for complement activation assays should be handled with care to avoid spontaneous activation. It is recommended to use serum from freshly drawn blood, allowed to clot at room temperature for 60-65 minutes, and then centrifuged.[5][6][7] The serum should be stored in aliquots at -70°C or lower and thawed only once before use.[5][6][7]

-

Buffers: The choice of buffer is critical for selectively activating different complement pathways. For the classical pathway, a buffer containing both calcium and magnesium (e.g., GVB++) is used. For the alternative pathway, a buffer containing magnesium but chelating calcium (e.g., Mg-EGTA) is employed to block the classical and lectin pathways.

-

ELISA Kits: Commercially available ELISA kits, such as the Wieslab® Complement System Screen, provide a standardized method for assessing the functional activity of all three complement pathways by detecting the formation of C5b-9.[5][6][8]

Protocol 1: C3b Deposition ELISA (Classical Pathway)

This protocol describes the measurement of C3b deposition as an indicator of classical pathway activation and its inhibition by this compound.

Materials:

-

96-well ELISA plates

-

Human IgG or IgM for coating

-

Blocking buffer (e.g., PBS with 1% BSA or gelatin)

-

Normal human serum (NHS)

-

This compound or its analogs

-

GVB++ buffer (Veronal buffered saline with Ca2+ and Mg2+)

-

Anti-human C3b antibody (e.g., rat anti-human C3d)

-

HRP-conjugated secondary antibody (e.g., goat anti-rat IgG-HRP)

-

TMB substrate solution

-